molecular formula C9H13N3O2 B8587479 Pyrimidin-5-YL-D-valine

Pyrimidin-5-YL-D-valine

Cat. No.: B8587479
M. Wt: 195.22 g/mol
InChI Key: VJHWUEWJEIGNSC-MRVPVSSYSA-N
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Description

Pyrimidin-5-YL-D-valine is a pyrimidine derivative covalently linked to the chiral amino acid D-valine. Its molecular structure combines a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms—with a D-valine side chain, conferring unique stereochemical and functional properties. This compound is likely utilized in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor-targeted therapies, owing to the pyrimidine core’s prevalence in medicinal chemistry and the chiral specificity of D-valine .

Key characteristics of this compound include:

  • Purity: 98% (analytical grade)
  • Price: $250/g (bulk pricing available)
  • Stock Availability: In stock (as of 2024) .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

(2R)-3-methyl-2-(pyrimidin-5-ylamino)butanoic acid

InChI

InChI=1S/C9H13N3O2/c1-6(2)8(9(13)14)12-7-3-10-5-11-4-7/h3-6,8,12H,1-2H3,(H,13,14)/t8-/m1/s1

InChI Key

VJHWUEWJEIGNSC-MRVPVSSYSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC1=CN=CN=C1

Canonical SMILES

CC(C)C(C(=O)O)NC1=CN=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Pyrimidin-5-YL-D-valine and Analogs

CAS Number Compound Name Key Substituents Structural Similarity Functional Implications
145783-15-9 This compound D-valine, pyrimidine Reference Chiral specificity, potential drug interaction
145783-14-8 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine Nitro, propylthio, dichloro 0.85 High electrophilicity, lipophilic character
39906-04-2 4,6-Dichloro-2-methylpyrimidin-5-amine Methyl, dichloro, amine 0.64 Enhanced solubility, nucleophilic reactivity
123240-66-4 N-(4,6-Dichloropyrimidin-5-yl)formamide Formamide, dichloro 0.64 Hydrogen-bonding capacity, intermediate synthesis
6237-96-3 4,6-Dichloro-2-ethylpyrimidin-5-amine Ethyl, dichloro, amine 0.63 Steric hindrance, altered metabolic stability
171887-03-9 N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide Formamide, amino, dichloro 0.59 Dual functional groups, versatility in reactions

Key Findings from Structural Comparisons

Highest Similarity Analog: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8) exhibits the highest structural similarity (0.85) to this compound. The nitro (-NO₂) and propylthio (-SPr) groups enhance electrophilicity and lipophilicity, making it suitable for covalent binding studies or prodrug designs .

Impact of Halogenation :

  • Compounds with dichloro substituents (e.g., CAS 39906-04-2, 123240-66-4) demonstrate moderate similarity (0.63–0.64). Chlorine atoms increase metabolic stability but may reduce solubility compared to the D-valine moiety in the parent compound .

However, their lower similarity scores (0.59–0.64) suggest reduced chiral specificity compared to this compound .

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